

Cross-validation of spectroscopic data for 2-[(Ethylamino)methyl]phenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-[(Ethylamino)methyl]phenol

Cat. No.: B186731

[Get Quote](#)

Spectroscopic Data for 2-[(Ethylamino)methyl]phenol Remains Elusive

A comprehensive search for publicly available spectroscopic data for **2-[(Ethylamino)methyl]phenol** has yielded no experimental nuclear magnetic resonance (NMR), infrared (IR), or mass spectrometry (MS) data for this specific compound. While information on related compounds and general synthetic methods is available, the direct spectroscopic characterization necessary for a detailed cross-validation and comparison guide could not be located in publicly accessible databases and scientific literature.

2-[(Ethylamino)methyl]phenol belongs to the class of phenolic Mannich bases. These compounds are typically synthesized through the Mannich reaction, a three-component condensation involving a phenol, a primary or secondary amine (in this case, ethylamine), and formaldehyde. This reaction is a well-established method for the aminomethylation of phenols, typically occurring at the ortho position to the hydroxyl group.

While the synthesis of analogous compounds, such as those derived from different amines or substituted phenols, is documented, the specific spectroscopic data for the title compound remains unpublished or is not indexed in common chemical databases. For instance, limited data is available for the related compound 2-(Ethylamino)-4-methylphenol, but this is a structural isomer and not the target molecule.

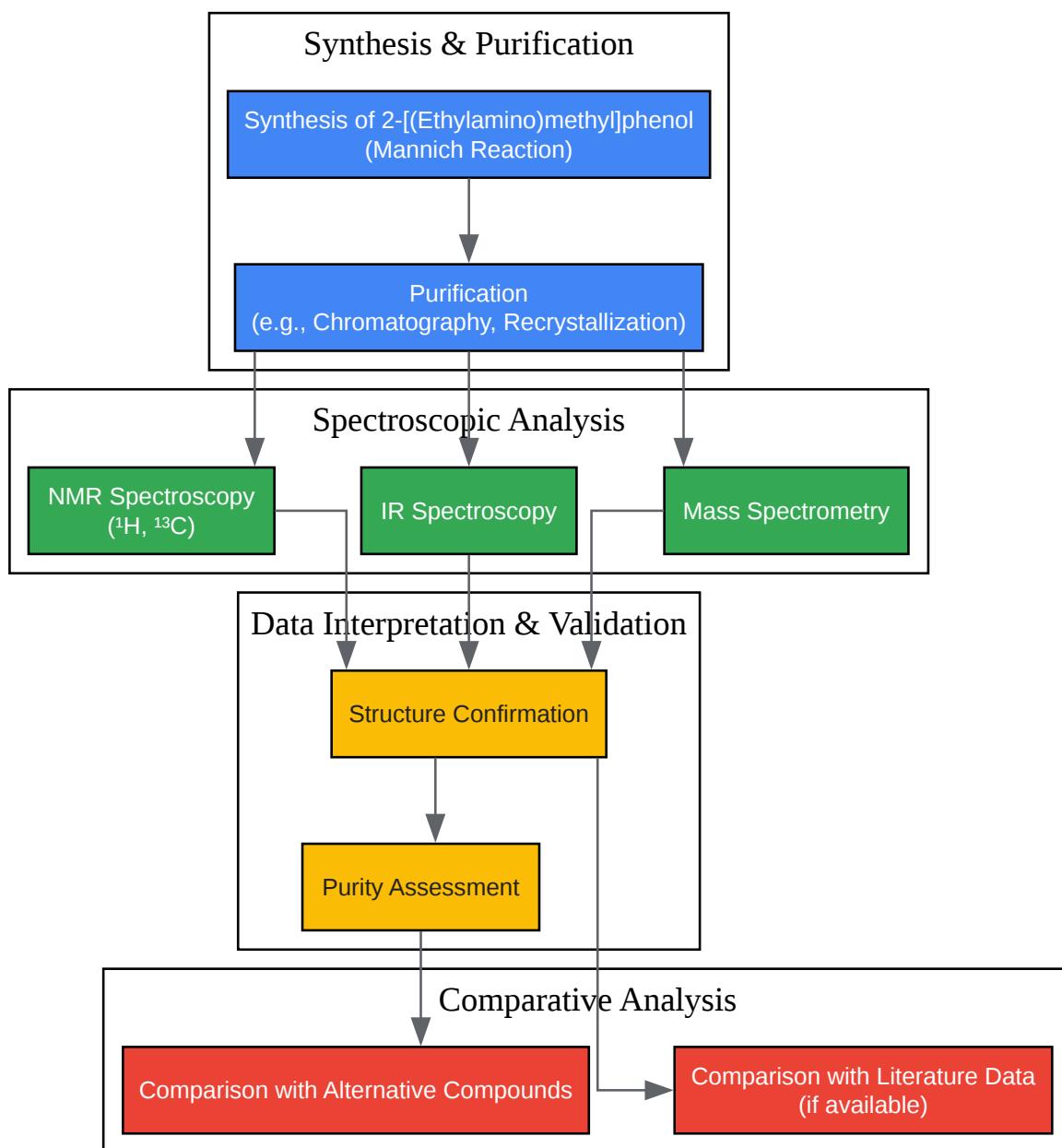
For researchers and drug development professionals seeking to work with **2-[(Ethylamino)methyl]phenol**, the current lack of published spectroscopic data necessitates its de novo synthesis and characterization. A standard workflow for such a process is outlined below.

Experimental Protocols for Synthesis and Characterization

Synthesis via Mannich Reaction:

A typical procedure for the synthesis of **2-[(Ethylamino)methyl]phenol** would involve the reaction of phenol, ethylamine, and formaldehyde.

- Materials: Phenol, ethylamine (aqueous solution), formaldehyde (aqueous solution, e.g., formalin), ethanol or another suitable solvent.
- Procedure:
 - Phenol is dissolved in a suitable solvent, such as ethanol.
 - The solution is cooled in an ice bath.
 - Aqueous solutions of ethylamine and formaldehyde are added dropwise to the cooled phenol solution with constant stirring.
 - The reaction mixture is then stirred at room temperature or gently heated for a defined period to ensure the completion of the reaction.
 - The solvent is removed under reduced pressure.
 - The resulting crude product is then purified using appropriate techniques, such as column chromatography or recrystallization, to yield pure **2-[(Ethylamino)methyl]phenol**.


Spectroscopic Characterization:

Following synthesis and purification, the compound's identity and purity would be confirmed using a suite of spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR spectroscopy would be used to identify the chemical environment of the hydrogen atoms, confirming the presence of the ethyl group, the methylene bridge, the aromatic protons, and the phenolic and amine protons.
 - ^{13}C NMR spectroscopy would provide information on the carbon skeleton of the molecule.
- Infrared (IR) Spectroscopy:
 - IR spectroscopy would be employed to identify the characteristic functional groups present in the molecule. Key vibrational bands would be expected for the O-H stretch of the phenol, the N-H stretch of the secondary amine, C-H stretches (aromatic and aliphatic), C=C stretches of the aromatic ring, and C-N and C-O stretching vibrations.
 - Sample Preparation: The spectrum can be obtained from a thin film of the compound on a salt plate (e.g., NaCl or KBr) or by incorporating the sample into a KBr pellet.
- Mass Spectrometry (MS):
 - Mass spectrometry would be used to determine the molecular weight of the compound and to obtain information about its fragmentation pattern, which can further aid in structural confirmation. The molecular ion peak $[\text{M}]^+$ would be expected at m/z corresponding to the molecular formula $\text{C}_9\text{H}_{13}\text{NO}$.
 - Sample Preparation: A dilute solution of the sample is introduced into the mass spectrometer, typically using techniques like electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).

Logical Workflow for Spectroscopic Data Cross-Validation

The following diagram illustrates a standard workflow for the cross-validation of spectroscopic data for a newly synthesized compound like **2-[(Ethylamino)methyl]phenol**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis, characterization, and cross-validation of **2-[(Ethylamino)methyl]phenol**.

In conclusion, while a definitive comparison guide for the spectroscopic data of **2-[(Ethylamino)methyl]phenol** cannot be provided at this time due to the absence of published experimental data, the established methodologies for its synthesis and characterization are

well-understood. Researchers requiring this compound will need to perform the synthesis and subsequent spectroscopic analysis to obtain the necessary data for their studies.

- To cite this document: BenchChem. [Cross-validation of spectroscopic data for 2-[(Ethylamino)methyl]phenol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b186731#cross-validation-of-spectroscopic-data-for-2-ethylamino-methyl-phenol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com